molecular formula C16H30O2 B14735654 2-(Dec-9-en-1-yl)-4,6-dimethyl-1,3-dioxane CAS No. 5445-59-0

2-(Dec-9-en-1-yl)-4,6-dimethyl-1,3-dioxane

Cat. No.: B14735654
CAS No.: 5445-59-0
M. Wt: 254.41 g/mol
InChI Key: GPFFLZYFWLCZCA-UHFFFAOYSA-N
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Description

2-(Dec-9-en-1-yl)-4,6-dimethyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes It is characterized by a dioxane ring substituted with a dec-9-en-1-yl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dec-9-en-1-yl)-4,6-dimethyl-1,3-dioxane can be achieved through several synthetic routes. One common method involves the reaction of dec-9-en-1-ol with 4,6-dimethyl-1,3-dioxane-2-one in the presence of a suitable catalyst. The reaction typically requires mild conditions, such as room temperature and atmospheric pressure, to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques, such as distillation and chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Dec-9-en-1-yl)-4,6-dimethyl-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into saturated analogs.

    Substitution: The dioxane ring can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, amines, and thiols can be employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated dioxanes. Substitution reactions can lead to a variety of functionalized dioxane derivatives.

Scientific Research Applications

2-(Dec-9-en-1-yl)-4,6-dimethyl-1,3-dioxane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can serve as a probe to study biological processes involving dioxane derivatives.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Dec-9-en-1-yl)-4,6-dimethyl-1,3-dioxane exerts its effects involves interactions with specific molecular targets. The dioxane ring can interact with enzymes and receptors, modulating their activity. The dec-9-en-1-yl group may also play a role in the compound’s biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Dec-9-en-1-yl)-4,6-dimethyl-1,3-dioxane: shares similarities with other dioxane derivatives, such as 2-(Dec-9-en-1-yl)-1,3-dioxane and 2-(Dec-9-en-1-yl)-4,6-dimethyl-1,3-dioxolane.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions.

Properties

CAS No.

5445-59-0

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

2-dec-9-enyl-4,6-dimethyl-1,3-dioxane

InChI

InChI=1S/C16H30O2/c1-4-5-6-7-8-9-10-11-12-16-17-14(2)13-15(3)18-16/h4,14-16H,1,5-13H2,2-3H3

InChI Key

GPFFLZYFWLCZCA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(OC(O1)CCCCCCCCC=C)C

Origin of Product

United States

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